molecular formula C32H46N2O B14611826 4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-59-0

4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14611826
CAS No.: 60627-59-0
M. Wt: 474.7 g/mol
InChI Key: DZVIIQKDINNDSC-UHFFFAOYSA-N
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Description

4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes are often employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

What sets 4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole apart is its specific combination of a long alkyl chain and two phenyl groups, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological molecules or advanced material properties .

Properties

CAS No.

60627-59-0

Molecular Formula

C32H46N2O

Molecular Weight

474.7 g/mol

IUPAC Name

4-hexadecoxy-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C32H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-35-32-30(28-23-18-16-19-24-28)33-34(2)31(32)29-25-20-17-21-26-29/h16-21,23-26H,3-15,22,27H2,1-2H3

InChI Key

DZVIIQKDINNDSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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